molecular formula C19H19N3O4S B284489 Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Katalognummer: B284489
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: KAQIIFIXUQNPIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has shown potential in various biochemical and physiological studies.

Wirkmechanismus

The mechanism of action of Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. It has been shown to have potential in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate in lab experiments include its potential in various biochemical and physiological studies. It has been shown to have inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which can lead to an increase in the concentration of acetylcholine in the synaptic cleft. However, the limitations of using this compound include its synthetic nature, which can limit its availability and increase its cost.

Zukünftige Richtungen

There are several future directions for the use of Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate in scientific research. One potential direction is the development of more efficient synthesis methods that can reduce the cost and increase the availability of the compound. Another direction is the exploration of its potential in the treatment of other neurological disorders. Additionally, further studies can be conducted to investigate its mechanism of action and its effects on other biochemical and physiological pathways.

Synthesemethoden

The synthesis of Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves the reaction of 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is obtained after purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has been extensively used in scientific research due to its potential in various biochemical and physiological studies. It has been shown to have inhibitory effects on the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can have various effects on the nervous system.

Eigenschaften

Molekularformel

C19H19N3O4S

Molekulargewicht

385.4 g/mol

IUPAC-Name

propan-2-yl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H19N3O4S/c1-11(2)26-19(25)16-12(3)15-17(27-16)20-10-22(18(15)24)9-14(23)21-13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3,(H,21,23)

InChI-Schlüssel

KAQIIFIXUQNPIU-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3)C(=O)OC(C)C

Kanonische SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3)C(=O)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.